5-iodo-2-((tetrahydro-2H-pyran-4-yl)oxy)aniline
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Overview
Description
5-Iodo-2-(tetrahydro-2H-pyran-4-yloxy)benzenamine is an organic compound characterized by the presence of an iodine atom, a tetrahydro-2H-pyran-4-yloxy group, and a benzenamine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-iodo-2-((tetrahydro-2H-pyran-4-yl)oxy)aniline typically involves the iodination of a precursor compound followed by the introduction of the tetrahydro-2H-pyran-4-yloxy group. One common method involves the reaction of a suitable benzenamine derivative with iodine in the presence of a catalyst to introduce the iodine atom. This is followed by the reaction with tetrahydro-2H-pyran-4-ol under acidic or basic conditions to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial-grade reagents and solvents to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
5-Iodo-2-(tetrahydro-2H-pyran-4-yloxy)benzenamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the iodine atom to a hydrogen atom or other substituents.
Substitution: The iodine atom can be substituted with other functional groups, such as halogens, alkyl groups, or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as sodium azide (NaN3) or organometallic reagents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted benzenamine derivatives.
Scientific Research Applications
5-Iodo-2-(tetrahydro-2H-pyran-4-yloxy)benzenamine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of 5-iodo-2-((tetrahydro-2H-pyran-4-yl)oxy)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom and the tetrahydro-2H-pyran-4-yloxy group play crucial roles in its binding affinity and specificity. The compound may modulate biochemical pathways by inhibiting or activating target proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
5-Iodo-2-(tetrahydro-2H-pyran-4-yloxy)pyridine: Similar structure but with a pyridine ring instead of a benzenamine.
4-(Tetrahydro-2H-pyran-2-yloxy)phenylboronic Acid: Contains a boronic acid group instead of an iodine atom.
2H-Pyran-2-ol, tetrahydro-: Lacks the iodine atom and the benzenamine structure.
Uniqueness
5-Iodo-2-(tetrahydro-2H-pyran-4-yloxy)benzenamine is unique due to the presence of both the iodine atom and the tetrahydro-2H-pyran-4-yloxy group, which confer distinct chemical reactivity and biological activity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable molecule for research and industrial applications .
Properties
IUPAC Name |
5-iodo-2-(oxan-4-yloxy)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14INO2/c12-8-1-2-11(10(13)7-8)15-9-3-5-14-6-4-9/h1-2,7,9H,3-6,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POTJJFCWFMEZJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OC2=C(C=C(C=C2)I)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14INO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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